3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-2-14-7-12-13-10(14)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHFUFKXEZSYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with ethyl hydrazinecarboxylate in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Case Study : A series of 1,2,4-triazole derivatives were synthesized and tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound with a 4-chloro substitution showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole | S. aureus | 0.5 | |
| This compound | E. coli | 1.0 | |
| This compound | P. aeruginosa | 0.75 |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways.
- Case Study : A derivative demonstrated selective COX-2 inhibition with an IC50 value of 20.5 µM, outperforming indomethacin in terms of ulcerogenic risk .
Fungicides and Herbicides
Triazoles are widely used as fungicides in agriculture due to their efficacy against a broad spectrum of fungal pathogens.
- Case Study : The compound was evaluated for its fungicidal activity against Fusarium spp., showing significant effectiveness at low concentrations .
Plant Growth Regulators
Beyond fungicidal properties, triazoles can act as plant growth regulators by modulating plant hormone levels.
Corrosion Inhibitors
Triazoles have been explored as corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may interact with neuronal voltage-sensitive sodium and calcium channels, leading to its anticonvulsant and analgesic effects . The compound’s structure allows it to bind to these channels and modulate their activity, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole are best understood in comparison to analogous 1,2,4-triazole derivatives. Below is a detailed analysis of key analogues, supported by empirical data and research findings.
Structural and Functional Group Variations
2.1.1. Epoxiconazole
- Structure : (2RS,3SR)-1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole.
- Key Differences : Incorporates an epoxy group and a 4-fluorophenyl moiety, enhancing steric bulk and polarity.
- Activity : Widely used as a systemic fungicide due to strong binding to fungal cytochrome P450 enzymes. The epoxy and fluorophenyl groups contribute to its resistance to metabolic degradation .
2.1.2. 5-(2-Chlorophenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Structure: Features a nitrobenzylideneamino group at position 4 and a thiol (-SH) group at position 3.
- The nitro group introduces strong electron-withdrawing effects, altering HOMO-LUMO gaps .
2.1.3. Prothioconazole Metabolites
- Structure : Contain the 2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl-2H-1,2,4-triazole moiety.
- Key Differences : The chlorocyclopropyl and hydroxypropyl groups increase hydrophobicity and stability under hydrolytic conditions.
- Activity : Metabolites retain fungicidal activity and are stable during food processing (e.g., baking, sterilization), making them relevant in residue analysis .
Electronic and Steric Effects
- Quantum Chemical Descriptors :
- Steric Impact : Bulky substituents (e.g., epoxy in epoxiconazole) reduce rotational freedom, improving target specificity but complicating synthesis .
Biological Activity
3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antibacterial, antifungal, and potential anticancer properties. We will also present relevant case studies and research findings that highlight the compound's significance in pharmacology.
The compound features a triazole ring that contributes to its biological activity by interacting with various biological targets. The mechanism of action is primarily linked to its ability to modulate neuronal voltage-sensitive sodium and calcium channels, which is crucial for its anticonvulsant and analgesic effects. Additionally, the presence of the 2-chlorophenyl group enhances its interaction with biological receptors, making it a candidate for further pharmacological exploration.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For example, studies have shown that this compound displays notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives have been reported as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Table 1: Antibacterial Activity of Triazole Derivatives
Antifungal Activity
The antifungal potential of triazoles is well-documented. Compounds containing the triazole moiety have been shown to inhibit fungi such as Candida albicans and Cryptococcus neoformans. The antifungal activity is often enhanced by specific substitutions on the triazole ring . For instance, derivatives with halogen substitutions exhibit superior efficacy compared to their non-substituted counterparts.
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-(2-chlorophenyl)-4-ethyl-4H-triazole | Candida albicans | 0.5 | |
| Benzotriazole derivative | Aspergillus fumigatus | 0.25 |
Anticancer Activity
Emerging studies have also suggested that certain triazoles possess anticancer properties. For instance, compounds derived from triazoles have demonstrated cytotoxic effects against cancer cell lines such as HT29 (colon cancer). The mechanism involves inhibition of specific kinases involved in cell proliferation and survival pathways .
Case Study: Cytotoxic Effects on HT29 Cells
In a recent study, a series of triazole derivatives were synthesized and evaluated for their cytotoxicity against HT29 cells. Among them, a derivative exhibited significant inhibition of cell growth with an IC50 value of approximately 10 µM, indicating strong potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate under reflux with polar aprotic solvents like DMSO. For example, refluxing substituted hydrazides with thiourea derivatives in DMSO for 18 hours, followed by crystallization using water-ethanol mixtures, yields triazole derivatives (65–80% yields) . Optimization includes adjusting reaction time (12–24 hours), solvent choice (DMSO vs. ethanol), and post-reaction purification via column chromatography or recrystallization. Monitoring reaction progress with TLC and ensuring anhydrous conditions can improve reproducibility.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-Cl at 550–750 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions. For example, aromatic protons in 2-chlorophenyl appear as doublets (δ 7.2–7.8 ppm), while ethyl groups show quartets (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) .
- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .
- X-ray Crystallography : Resolves crystal packing and molecular geometry using SHELX software .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : SAR studies involve systematic substitution at the triazole ring (e.g., 3- or 5-position) and phenyl ring (e.g., electron-withdrawing groups like Cl or NO₂). For instance, replacing the ethyl group with bulkier alkyl chains or introducing thione (-SH) groups increases antifungal activity by enhancing membrane permeability . Comparative bioassays (e.g., MIC against Candida albicans) and computational docking (e.g., binding to fungal CYP51 enzymes) validate hypotheses .
Q. What crystallographic strategies resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines parameters like bond angles and torsion angles. For example, dihedral angles between the triazole ring and 2-chlorophenyl group (typically 70–85°) impact molecular planarity and intermolecular interactions . WinGX software aids in data reduction and error analysis, particularly for twinned crystals or high-resolution datasets .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity) or microbial strains. Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole for antifungal assays). Statistical tools like ANOVA and error propagation models (e.g., Monte Carlo simulations) quantify uncertainty . Replicate experiments with independent synthetic batches to isolate batch-dependent variability .
Q. What computational methods predict the stability and reactivity of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) estimate thermodynamic stability, HOMO-LUMO gaps, and electrophilicity. Solvent effects are modeled using PCM (Polarizable Continuum Model). For degradation studies, simulate hydrolysis pathways under acidic/basic conditions and validate with HPLC-MS .
Q. How do substituent electronic effects influence the compound’s spectroscopic properties?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl) deshield adjacent protons in ¹H NMR (upfield shifts) and reduce C=N stretching frequencies in IR. Hammett constants (σ) correlate substituent electronic effects with spectral changes. For example, para-chloro substitution increases σ, altering resonance patterns in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
